molecular formula C9H8N4O2 B1268444 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid CAS No. 400073-84-9

5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1268444
M. Wt: 204.19 g/mol
InChI Key: JBZRUGXIAJOSDU-UHFFFAOYSA-N
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Description

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is a key molecule for the synthesis of peptidomimetics and biologically active compounds due to its triazole scaffold. Its chemistry, however, can be complicated by the Dimroth rearrangement, which has led to the development of specific synthetic protocols to manage this challenge (Ferrini et al., 2015).

Synthesis Analysis

The synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been achieved through ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, allowing for the creation of a protected version of this triazole amino acid with complete regiocontrol (Ferrini et al., 2015). Additionally, the oriented synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid has provided an important class of triazole derivatives, serving as an intermediate for various drug syntheses (Liu et al., 2015).

Molecular Structure Analysis

Experimental and quantum-chemical calculations have elucidated the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, revealing its ability to undergo various chemical reactions, including alkylation and nitration (Shtabova et al., 2005).

Chemical Reactions and Properties

The compound demonstrates versatility in chemical reactions, capable of forming acetyl derivatives and undergoing Dimroth rearrangements. Its reactions are influenced by conditions such as temperature and the presence of specific reagents, leading to the formation of various derivatives with potential for further chemical manipulation (Sutherland & Tennant, 1971).

Physical Properties Analysis

The physical properties of 5-amino-2-aryl-1,2,3-triazol-4-carboxylic acids, such as their bright blue fluorescence and sensitivity to structural changes and microenvironment, have been explored. These properties offer insights into their potential applications, including as sensors for monitoring and controlling pH due to their reversible behavior between acid and alkaline pH values (Safronov et al., 2020).

Chemical Properties Analysis

The compound's chemical properties, particularly its reactivity towards acetylation and formation of derivatives, have been thoroughly investigated. This includes the regioselective acetylation leading to various mono- and diacetylated derivatives, which showcases the compound's potential for creating a wide range of chemical structures with varied biological activities (Dzygiel et al., 2004).

Scientific Research Applications

Chemistry and Synthesis

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is significant in the field of organic chemistry, particularly in the synthesis of biologically active compounds. For example, Ferrini et al. (2015) demonstrated its use in the preparation of peptidomimetics and triazole-based scaffolds, particularly in overcoming the challenges of the Dimroth rearrangement through ruthenium-catalyzed cycloaddition (Ferrini et al., 2015). Additionally, Belskaya et al. (2009) explored its application in obtaining thioamides, which further contributed to the synthesis of new heterocyclic ensembles incorporating the 1,2,3-triazole fragment (Belskaya et al., 2009).

Antimicrobial Potential

The antimicrobial properties of derivatives of 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid have been a topic of interest. Maji and Haldar (2017) synthesized a new aromatic ε-amino acid containing a triazole moiety, showing significant antibacterial activity against pathogens like Vibrio cholerae (Maji & Haldar, 2017).

Photophysical Properties

Safronov et al. (2020) investigated the photophysical properties of 2-aryl-1,2,3-triazol-4-carboxylic acids, highlighting their bright blue fluorescence and potential applications as pH sensors in biological research due to their aggregation-induced emission enhancement (AIEE) behavior (Safronov et al., 2020).

Structural Studies

Structural studies of derivatives, as conducted by Wang and Dong (2009), are crucial in understanding the molecular design and properties of these compounds. They investigated the crystal structure of a derivative of 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, contributing to the knowledge of its physical and chemical characteristics (Wang & Dong, 2009).

Safety And Hazards

The safety information for 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-amino-2-phenyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-8-7(9(14)15)11-13(12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZRUGXIAJOSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346056
Record name 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

CAS RN

400073-84-9
Record name 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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